molecular formula C17H24N2O3 B4699004 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide

2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide

Cat. No. B4699004
M. Wt: 304.4 g/mol
InChI Key: JBKIHDVWLGJRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide, also known as EMA-401, is a novel drug candidate that has shown promising results in preclinical studies for the treatment of chronic pain. EMA-401 is a small molecule that selectively targets the angiotensin II type 2 (AT2) receptor, which is involved in pain signaling pathways.

Mechanism of Action

2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide selectively targets the AT2 receptor, which is expressed in sensory neurons and plays a role in pain signaling pathways. By blocking the AT2 receptor, 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide reduces pain signaling and provides pain relief.
Biochemical and Physiological Effects:
2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide has been shown to reduce the activation of pain-sensing neurons in animal models, leading to a reduction in pain behavior. 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide has also been shown to reduce inflammation and improve joint function in models of osteoarthritis.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide is its selectivity for the AT2 receptor, which reduces the risk of off-target effects. However, 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

Future research on 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide could focus on optimizing its pharmacokinetic properties to improve its effectiveness in clinical settings. Additionally, further studies could investigate the potential use of 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide in combination with other pain medications to improve pain relief. Finally, research could explore the potential use of 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide in other pain conditions, such as cancer pain and migraine.

Scientific Research Applications

2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and osteoarthritic pain. In these studies, 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide has been shown to reduce pain behavior and improve quality of life in animal models. 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide has also been shown to be effective in reducing pain in human clinical trials.

properties

IUPAC Name

2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-4-19-9-10-22-17(21)15(19)11-16(20)18-14-7-5-13(6-8-14)12(2)3/h5-8,12,15H,4,9-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKIHDVWLGJRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(=O)C1CC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide
Reactant of Route 3
2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide
Reactant of Route 5
2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.